
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that integrates a thiazole ring, a quinoline moiety, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the phenyl group. The quinoline moiety is then synthesized separately and linked to the thiazole derivative through a series of coupling reactions. Finally, the pyrrolidine ring is introduced to complete the synthesis.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Quinoline Synthesis: The quinoline moiety can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The thiazole and quinoline derivatives are coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Pyrrolidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline moieties, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has potential applications as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting diseases such as cancer or neurodegenerative disorders.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its multi-functional groups allow it to interact with multiple biological targets, making it a promising candidate for the development of multi-target drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of dyes, catalysts, and other specialty chemicals.
作用机制
The mechanism of action of (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinoline moieties can bind to active sites of enzymes, inhibiting their activity. The pyrrolidine ring can interact with receptor sites, modulating their function. These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring.
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)azetidin-1-yl)methanone: Features an azetidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone lies in its combination of the thiazole, quinoline, and pyrrolidine rings. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets sets it apart from similar compounds.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal applications. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
属性
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-23(19-15-29-22(25-19)17-6-2-1-3-7-17)26-13-11-18(14-26)28-20-10-4-8-16-9-5-12-24-21(16)20/h1-10,12,15,18H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJGWGWGQQDBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
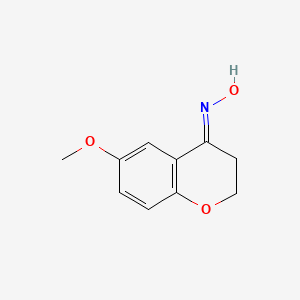
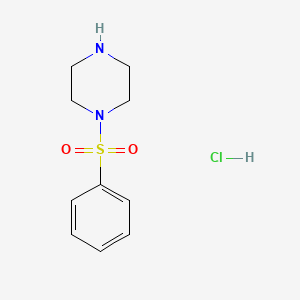
![N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2623290.png)
![methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2623292.png)
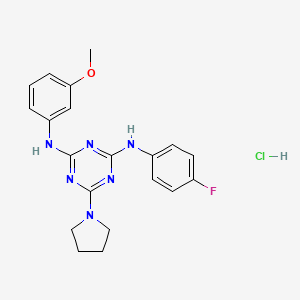
![ethyl 4-[(diethylcarbamoyl)amino]benzoate](/img/structure/B2623294.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2623295.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2623296.png)
![4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine](/img/structure/B2623297.png)
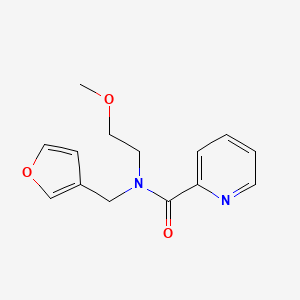
![(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2623300.png)
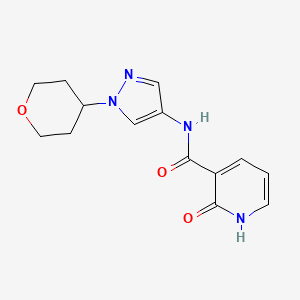
![(E)-methyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2623304.png)

